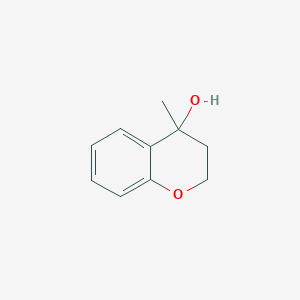

4-Methylchroman-4-ol

CAS No.: 21834-65-1

Cat. No.: VC18831772

Molecular Formula: C10H12O2

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21834-65-1 |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 4-methyl-2,3-dihydrochromen-4-ol |

| Standard InChI | InChI=1S/C10H12O2/c1-10(11)6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |

| Standard InChI Key | RCMBJZYJTXAPFF-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCOC2=CC=CC=C21)O |

Introduction

Structural and Chemical Profile of 4-Methylchroman-4-ol

Chroman derivatives consist of a benzopyran backbone, with variations in substituents influencing their physicochemical and biological properties. In 4-methylchroman-4-ol, the hydroxyl group at the 4-position introduces polarity, while the methyl group enhances steric effects and modulates electronic distribution. The compound’s molecular formula is , with a molecular weight of 164.20 g/mol.

The tetrahedral geometry at the 4-position creates two diastereomers (cis and trans), though the trans configuration is typically more stable due to reduced steric hindrance . Spectroscopic data for analogous chroman-4-ols, such as 8-bromo-6-chloro-2-pentylchroman-4-ol, reveal distinct -NMR signals for the hydroxyl-bearing carbon (δ 4.85–4.95 ppm) and methyl groups (δ 0.90–1.90 ppm) . For 4-methylchroman-4-ol, similar shifts are expected, with the methyl group resonating near δ 1.3 ppm and the hydroxyl proton appearing as a broad singlet around δ 2.5 ppm (exchangeable with DO).

Synthesis Methodologies

Reduction of Chroman-4-one Precursors

The most direct route to 4-methylchroman-4-ol involves the reduction of 4-methylchroman-4-one. Sodium borohydride (NaBH) in methanol or tetrahydrofuran (THF) selectively reduces the carbonyl group to a hydroxyl group, as demonstrated in the synthesis of 8-bromo-6-chloro-2-pentylchroman-4-ol . For example:

The reaction typically proceeds at 0°C to room temperature, yielding diastereomeric mixtures that can be separated via chromatography.

Nucleophilic Substitution Reactions

Alternative pathways include nucleophilic substitution of halide or tosylate intermediates. For instance, (4-methylchroman-4-yl)acetonitrile could serve as a precursor via hydrolysis:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key -NMR features of 4-methylchroman-4-ol (predicted based on ):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OH (C-4) | 2.5 (broad) | Singlet |

| CH (C-4) | 1.3 | Singlet |

| H-2 and H-3 (methylene) | 1.6–2.1 | Multiplet |

| Aromatic protons | 6.8–7.4 | Multiplet |

-NMR data would show signals for the hydroxyl-bearing carbon (δ 70–75 ppm), methyl group (δ 22–25 ppm), and aromatic carbons (δ 110–160 ppm) .

Mass Spectrometry

Electron ionization (EI-MS) would likely produce a molecular ion peak at m/z 164 (M), with fragmentation patterns including loss of HO (m/z 146) and CH (m/z 149) .

Chemical Reactivity and Derivatives

Oxidation and Reduction

The hydroxyl group at C-4 can be oxidized back to a ketone using Jones reagent or pyridinium chlorochromate (PCC), regenerating 4-methylchroman-4-one. Conversely, further reduction with LiAlH could yield 4-methylchroman.

Etherification and Esterification

Reaction with alkyl halides or acyl chlorides produces ethers (e.g., 4-methoxymethylchroman) or esters (e.g., 4-acetyloxymethylchroman), enhancing lipophilicity for pharmaceutical applications.

Biological and Industrial Applications

Antimicrobial Activity

Chroman-4-ol derivatives exhibit moderate antimicrobial properties. For example, 8-bromo-6-chloro-2-pentylchroman-4-ol showed activity against Staphylococcus aureus (MIC = 32 µg/mL) . 4-Methylchroman-4-ol may display similar efficacy, warranting further study.

Pharmaceutical Intermediates

(4-Methylchroman-4-yl)acetonitrile is a precursor to antidepressants and anti-inflammatory agents. Hydrolysis to 4-methylchroman-4-ol could yield intermediates for prodrug synthesis.

Challenges and Future Directions

Current limitations include the lack of direct toxicity data and scalable synthesis protocols. Future research should prioritize:

-

Stereoselective Synthesis: Developing catalysts to control diastereomer ratios.

-

Biological Screening: Evaluating anticancer, antiviral, and neuroprotective activities.

-

Green Chemistry: Optimizing solvent-free or catalytic methods to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume